N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

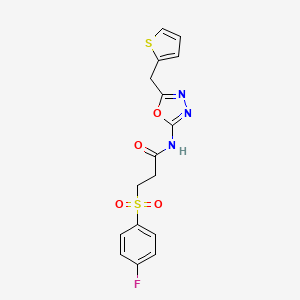

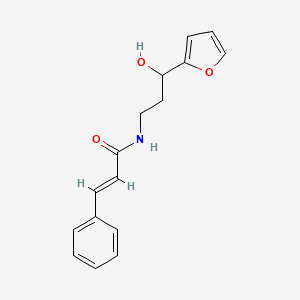

“N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide” is a chemical compound with the molecular formula C16H17NO3 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

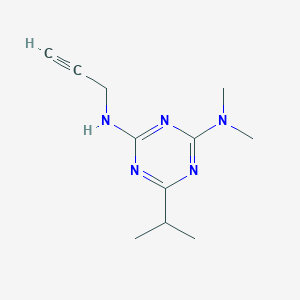

Molecular Structure Analysis

The molecular structure of “N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The experimental NMR data was as follows: 1H-NMR (600 MHz, CDCl3) δ 7.11 (d, J = 3.4 Hz, 1H), 6.17 (d, J = 3.4 Hz, 1H), 2.47 – 2.42 (d, J = 1.02 Hz, 3H), 2.40 (s, 3H) .

Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus. Specifically, N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide has been investigated for its antibacterial activity against both gram-positive and gram-negative bacteria . Further studies could elucidate its mechanism of action and potential clinical applications.

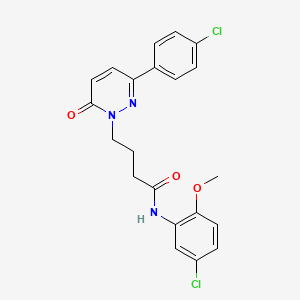

Tyrosinase Inhibition and Melanogenesis Control

Tyrosinase is a key enzyme involved in melanin synthesis. (2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide derivatives have been evaluated as tyrosinase inhibitors. Compound 8, bearing a 2,4-dihydroxy group, exhibited potent inhibitory activity against tyrosinase. It binds to both catalytic and allosteric sites of the enzyme, making it a potential antipigmentation agent .

Bio-Based Monomers for Polymers

Furan derivatives play a role in sustainable development. Furan itself is obtained from furfural, an organic compound derived from biomass feedstock. Researchers have synthesized bio-based monomers, such as 2,5-furan dicarboxylic acid (FDCA) and 2,5-furan dimethanol (FDM), which serve as building blocks for eco-friendly polymers like polyesters and polyamides .

Anti-Ulcer and Anti-Inflammatory Properties

Furan compounds exhibit diverse therapeutic advantages, including anti-ulcer and anti-inflammatory effects. While not specific to our compound, these properties highlight the broader potential of furan-based molecules in treating various diseases .

Chalcone Derivatives for Urease Inhibition

Furan chalcones, including (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one , have demonstrated excellent urease inhibition efficacy. These compounds could be explored further for their therapeutic applications .

Agrochemical Applications

Furan derivatives find use in agrochemicals. Although specific studies on our compound are scarce, its structural features may contribute to novel pesticide or herbicide development .

Mechanism of Action

While the specific mechanism of action for “N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide” is not available, similar compounds have shown to produce anti-neuropathic pain activity using the streptozotocin (STZ)- and oxaliplatin-induced neuropathic pain animal models . The observed anti-neuropathic pain activity was inhibited by the α7-selective antagonist methyllycaconitine, indicating that the effect is mediated by α7 nicotinic acetylcholine receptors .

properties

IUPAC Name |

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSHTZNLZCTKO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)

![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)